molecular formula C11H17N B566323 5-Ethyl-2-methyl-4-propan-2-ylpyridine CAS No. 100054-24-8

5-Ethyl-2-methyl-4-propan-2-ylpyridine

Cat. No.: B566323
CAS No.: 100054-24-8
M. Wt: 163.264
InChI Key: IGQRUHNAKALMHY-UHFFFAOYSA-N
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Description

5-Ethyl-2-methyl-4-propan-2-ylpyridine is an organic compound belonging to the pyridine family It is characterized by a pyridine ring substituted with an ethyl group at the fifth position and an isopropyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-2-methyl-4-propan-2-ylpyridine can be achieved through several methods. One common approach involves the alkylation of 2-picoline with ethyl and isopropyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the 2-picoline, followed by the addition of the alkyl halides to introduce the ethyl and isopropyl groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium or nickel may be used to facilitate the alkylation reactions, and the process conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-2-methyl-4-propan-2-ylpyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst like palladium on carbon to produce reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogens or other substituents can be introduced using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Halogenating agents like N-bromosuccinimide, nucleophiles such as amines or thiols.

Major Products

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced pyridine derivatives.

    Substitution: Halogenated or nucleophile-substituted pyridine compounds.

Scientific Research Applications

5-Ethyl-2-methyl-4-propan-2-ylpyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Ethyl-2-methyl-4-propan-2-ylpyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically include interactions with nucleophilic sites on proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    2-Picoline: A simpler pyridine derivative with a single methyl group.

    4-Ethyl-2-methylpyridine: Similar structure but with different substitution pattern.

    5-Isopropyl-2-methylpyridine: Another isomer with different positioning of substituents.

Uniqueness

5-Ethyl-2-methyl-4-propan-2-ylpyridine is unique due to its specific substitution pattern, which can influence its chemical reactivity and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

CAS No.

100054-24-8

Molecular Formula

C11H17N

Molecular Weight

163.264

IUPAC Name

5-ethyl-2-methyl-4-propan-2-ylpyridine

InChI

InChI=1S/C11H17N/c1-5-10-7-12-9(4)6-11(10)8(2)3/h6-8H,5H2,1-4H3

InChI Key

IGQRUHNAKALMHY-UHFFFAOYSA-N

SMILES

CCC1=CN=C(C=C1C(C)C)C

Synonyms

2-Picoline,5-ethyl-4-isopropyl-(6CI)

Origin of Product

United States

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